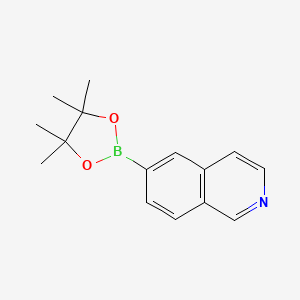

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline

Description

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFALMDZWCMSBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582879 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675576-26-8 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675576-26-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

CAS Number: 675576-26-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a key building block in modern medicinal chemistry and materials science. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Miyaura borylation of 6-bromoisoquinoline, and explores its significant applications in the development of therapeutic agents, particularly as a precursor for kinase inhibitors targeting critical signaling pathways such as NF-κB and JAK-STAT. This guide is intended to be a valuable resource for researchers engaged in drug discovery and the synthesis of novel organic compounds.

Introduction

This compound, also known as isoquinoline-6-boronic acid pinacol ester, is a versatile heterocyclic compound.[1] Its structure incorporates the isoquinoline scaffold, a privileged motif in numerous biologically active compounds, and a boronic acid pinacol ester group, which renders it an ideal substrate for palladium-catalyzed cross-coupling reactions.[2][3] The primary utility of this compound lies in its application in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds. This enables the synthesis of a diverse array of substituted isoquinolines, which are of significant interest in the development of new pharmaceuticals and functional organic materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 675576-26-8 | [4] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [4] |

| Molecular Weight | 255.12 g/mol | |

| Appearance | Solid | |

| Melting Point | 179-184 °C | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents such as dichloromethane. |

Synthesis: Experimental Protocol

The most common and efficient method for the synthesis of this compound is the Miyaura borylation of 6-bromoisoquinoline. This palladium-catalyzed reaction involves the cross-coupling of the aryl halide with bis(pinacolato)diboron.[5][6]

Reaction Scheme:

References

- 1. This compound CAS#: 675576-26-8 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 6-(isoquinolin-6-yl)boronic acid pinacol ester

This technical guide provides a comprehensive overview of 6-(isoquinolin-6-yl)boronic acid pinacol ester, a key building block in modern organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and handling.

Core Properties

6-(isoquinolin-6-yl)boronic acid pinacol ester is a stable, solid compound at room temperature. It is widely utilized as an intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] This reactivity makes it a valuable tool for the synthesis of complex molecular architectures found in many novel drug candidates.[2][3]

Physicochemical and Identification Data

The fundamental properties of 6-(isoquinolin-6-yl)boronic acid pinacol ester are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈BNO₂ | |

| Molecular Weight | 255.12 g/mol | |

| CAS Number | 675576-26-8 | |

| Appearance | Solid | |

| Melting Point | 179-184 °C | |

| Assay | 95% | |

| InChI Key | LFALMDZWCMSBFO-UHFFFAOYSA-N | |

| SMILES String | CC1(C)OB(OC1(C)C)c2ccc3cnccc3c2 |

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound. It should be stored at 2-8°C in a tightly closed container. The compound is classified as a combustible solid.

Application in Suzuki-Miyaura Coupling

The primary application of 6-(isoquinolin-6-yl)boronic acid pinacol ester is as a coupling partner in Suzuki-Miyaura reactions.[1] This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-C bonds, which is a fundamental transformation in the synthesis of many pharmaceutical compounds.[3] Boronic acid pinacol esters are favored in these reactions due to their stability, functional group tolerance, and ease of handling compared to other organoboron reagents.[2]

General Experimental Protocol: Suzuki-Miyaura Coupling

While specific reaction conditions can vary depending on the substrates, the following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using 6-(isoquinolin-6-yl)boronic acid pinacol ester.

Materials:

-

6-(isoquinolin-6-yl)boronic acid pinacol ester

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 6-(isoquinolin-6-yl)boronic acid pinacol ester (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent(s) to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

6-(isoquinolin-6-yl)boronic acid pinacol ester is classified as a hazardous substance and requires careful handling.

Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |

| H335: May cause respiratory irritation | P280: Wear protective gloves/ eye protection/ face protection |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from Sigma-Aldrich safety information.

Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4][5] In case of accidental contact, follow the first-aid measures outlined in the safety data sheet.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving 6-(isoquinolin-6-yl)boronic acid pinacol ester.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

Boronic acids and their pinacol esters are of significant interest in medicinal chemistry.[8][9][10] The boron atom can form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes, leading to potent and selective inhibition.[10][11] The isoquinoline moiety present in 6-(isoquinolin-6-yl)boronic acid pinacol ester is a common scaffold in many biologically active compounds, making this building block particularly attractive for the synthesis of novel therapeutic agents.

The logical relationship for the application of this compound in the initial stages of drug discovery is outlined below.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.fr [fishersci.fr]

- 5. keyorganics.net [keyorganics.net]

- 6. fishersci.com [fishersci.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. mdpi.com [mdpi.com]

- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [kuscholarworks.ku.edu]

Synthesis of 6-(pinacolato)isoquinoline: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a key building block in medicinal chemistry and materials science. The document details two primary synthetic strategies: the Miyaura borylation of 6-haloisoquinoline and the direct iridium-catalyzed C-H borylation of isoquinoline. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers, scientists, and drug development professionals in the practical application of these methods.

Introduction

Isoquinoline boronic esters are versatile intermediates in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. The 6-substituted isoquinoline motif is a privileged structure found in numerous biologically active compounds and functional materials. Consequently, the efficient and selective synthesis of 6-(pinacolato)isoquinoline is of significant interest to the scientific community. This guide will explore the predominant methods for its preparation, focusing on practicality, yield, and selectivity.

Synthetic Strategies

There are two principal pathways for the synthesis of 6-(pinacolato)isoquinoline:

-

Method A: Miyaura Borylation of 6-Bromoisoquinoline. This is a robust and widely used palladium-catalyzed cross-coupling reaction between an aryl halide (6-bromoisoquinoline) and a diboron reagent.

-

Method B: Iridium-Catalyzed C-H Borylation of Isoquinoline. This method offers a more atom-economical approach by directly functionalizing a C-H bond of the isoquinoline core. However, controlling the regioselectivity to favor the 6-position presents a significant challenge.

Method A: Miyaura Borylation

The Miyaura borylation is the most common and reliable method for the synthesis of aryl boronate esters from aryl halides.[1] The reaction involves the palladium-catalyzed coupling of 6-bromoisoquinoline with bis(pinacolato)diboron (B₂pin₂) in the presence of a base.

The general reaction scheme is as follows:

Caption: General scheme for Miyaura borylation of 6-bromoisoquinoline.

A key advantage of this method is its high regioselectivity, as the borylation occurs specifically at the position of the halogen atom. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Method B: Iridium-Catalyzed C-H Borylation

Direct C-H borylation is an increasingly popular method for synthesizing arylboronates, as it avoids the need for pre-functionalized starting materials like aryl halides.[2] This reaction is typically catalyzed by an iridium complex in the presence of a specific ligand and a boron source, such as B₂pin₂.

The regioselectivity of iridium-catalyzed C-H borylation on heteroaromatic systems like isoquinoline is complex and governed by a combination of steric and electronic factors.[3] For many heterocycles, borylation tends to occur at the position most distal to the nitrogen atom to avoid catalyst inhibition.[4] This can make the selective synthesis of the 6-borylated isomer challenging, as other positions might be more sterically accessible or electronically favored. The choice of ligand is crucial for controlling the regioselectivity of the reaction.[5]

Caption: General scheme for the direct C-H borylation of isoquinoline.

Experimental Protocols

Detailed Protocol for Method A: Miyaura Borylation

This protocol is a representative procedure for the palladium-catalyzed borylation of 6-bromoisoquinoline.

Materials and Equipment:

-

6-Bromoisoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and heat plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add 6-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and anhydrous potassium acetate (3.0 eq).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Under the inert atmosphere, add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-24 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain 6-(pinacolato)isoquinoline.

Workflow Diagram for Miyaura Borylation

Caption: Experimental workflow for the Miyaura borylation synthesis.

Quantitative Data

The following tables summarize typical reaction parameters for the Miyaura borylation of halo-isoquinolines, based on literature precedents for similar substrates.[6][7]

Table 1: Reagent Stoichiometry

| Reagent | Molar Equivalents | Purpose |

| 6-Bromoisoquinoline | 1.0 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 | Boron Source |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 | Catalyst |

| Base (e.g., KOAc) | 2.0 - 3.0 | Activator/Base |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Notes |

| Solvent | 1,4-Dioxane, DMSO, or Toluene | Anhydrous conditions are crucial. |

| Temperature | 80 - 110 °C | Dependent on substrate and catalyst activity. |

| Reaction Time | 3 - 24 hours | Monitored by TLC or LC-MS. |

| Typical Yield | 70 - 90% | Varies with scale and purity of reagents. |

Conclusion

The synthesis of 6-(pinacolato)isoquinoline is most reliably achieved through the Miyaura borylation of 6-bromoisoquinoline. This method offers high yields and excellent regioselectivity, making it suitable for both laboratory-scale synthesis and potential scale-up. While direct C-H borylation represents a more modern and atom-economical alternative, challenges in controlling the regioselectivity on the isoquinoline ring system currently limit its widespread application for obtaining the specific 6-substituted isomer. Further developments in ligand design for iridium catalysts may overcome this limitation in the future. This guide provides the necessary technical details for researchers to successfully synthesize this valuable chemical intermediate.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a synthetically versatile building block, has emerged as a crucial component in the development of novel therapeutics. Its unique chemical structure, featuring an isoquinoline core functionalized with a pinacol boronate ester, renders it an ideal substrate for palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant application in the creation of potent kinase inhibitors for various disease indications.

Core Chemical and Physical Properties

This compound, also known as isoquinoline-6-boronic acid pinacol ester, is a solid compound at room temperature. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₅H₁₈BNO₂ |

| Molecular Weight | 255.12 g/mol [1] |

| CAS Number | 675576-26-8[1] |

| Appearance | Solid |

| Melting Point | 179-184 °C |

| Storage Temperature | 2-8°C |

Synthesis and Application in Drug Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The pinacol boronate ester group makes it an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in creating diverse libraries of substituted isoquinolines for drug discovery programs.

Isoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antitumor, antibacterial, antimalarial, and anti-inflammatory properties. A particularly promising area of research is the development of isoquinoline-based kinase inhibitors.

Case Study: Isoquinoline-Based ROCK Inhibitors

A significant application of 6-substituted isoquinolines is in the development of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with cardiovascular diseases, glaucoma, and cancer metastasis.

The ROCK Signaling Pathway

The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates. This cascade of events regulates critical cellular functions, most notably cytoskeletal dynamics. Isoquinoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream targets.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline-6-boronic Acid Pinacol Ester

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Isoquinoline-6-boronic acid pinacol ester. The information is compiled from various sources to assist researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

Isoquinoline-6-boronic acid pinacol ester is a solid, useful boron compound primarily utilized as a building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Its physical and chemical characteristics are crucial for its handling, storage, and application in synthetic protocols.

The key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Implied from structure |

| CAS Number | 675576-26-8 | [2][3] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [2][3] |

| Molecular Weight | 255.12 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 179-184 °C | [1][2][3] |

| Assay | 95% | [1][3] |

| Storage Temperature | 2-8°C | [1][2][3] |

| SMILES String | CC1(C)OB(OC1(C)C)c2ccc3cnccc3c2 | [1][2][3] |

| InChI | 1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-10H,1-4H3 | [1][2][3] |

| InChI Key | LFALMDZWCMSBFO-UHFFFAOYSA-N | [1][2][3] |

Solubility and Handling

While specific solubility data for isoquinoline-6-boronic acid pinacol ester is not detailed in the provided search results, general characteristics of boronic acid pinacol esters can be inferred. These compounds are typically soluble in common organic solvents such as dichloromethane and ether.[4] Due to their hydrophobic nature, they tend to have lower solubility in water.[4] The pinacol ester group generally enhances stability and solubility in organic media compared to the corresponding free boronic acid.[5]

Storage: The compound should be stored at 2-8°C.[1][2][3] Safety: It is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[3]

Structural Relationships and Experimental Workflow

The following diagrams illustrate the structural makeup of the molecule and a generalized workflow for its characterization.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of isoquinoline-6-boronic acid pinacol ester specifically were not available in the cited literature. However, standard laboratory procedures for characterizing solid organic compounds are applicable.

-

Melting Point Determination: The melting point range (179-184 °C) is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

Appearance: The physical form is determined by visual inspection under standard laboratory conditions, noting the color and state (e.g., crystalline solid, powder).

-

Solubility: To determine solubility, a small, measured amount of the solute (isoquinoline-6-boronic acid pinacol ester) is added to a measured volume of a solvent at a specific temperature. The mixture is agitated, and the process is repeated until the solute no longer dissolves, allowing for a qualitative or quantitative assessment (e.g., mg/mL). Common solvents for testing would include water, ethanol, methanol, acetone, dichloromethane, and diethyl ether.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although specific spectra for this compound are not provided, ¹H NMR, ¹³C NMR, and ¹¹B NMR are standard, powerful methods for confirming the structure of boronic esters.[7] For similar compounds, the signal for the carbon atom attached to boron (α-B-carbon) may not be detected in ¹³C NMR due to the boron quadrupole effect.[7]

Application in Signaling Pathways

The search results did not contain information regarding the direct application or involvement of isoquinoline-6-boronic acid pinacol ester in specific biological signaling pathways. Its primary documented application is as an intermediate in chemical synthesis.[1][2][3] Boronic acids as a class are known for their use in developing sensors and diagnostic tools for sugars and other biological molecules due to their ability to form reversible covalent bonds with diols.[5]

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]

- 3. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]

- 4. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Isoquinoline Boronic Esters in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline boronic esters have emerged as versatile and powerful intermediates in modern organic synthesis. Their unique reactivity and stability make them valuable building blocks for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents. The introduction of a boronic ester functionality onto this scaffold opens up a diverse range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of isoquinoline boronic esters, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of Isoquinoline Boronic Esters

The most common method for the synthesis of isoquinoline boronic esters is the palladium-catalyzed Miyaura borylation of halo-isoquinolines. This reaction involves the coupling of a borylating agent, such as bis(pinacolato)diboron (B₂pin₂), with a bromo- or iodo-isoquinoline in the presence of a palladium catalyst and a base.

A variety of substituted isoquinoline boronic esters can be synthesized using this methodology. The choice of catalyst, ligand, and base can influence the reaction efficiency and substrate scope.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

Isoquinoline boronic esters are excellent coupling partners in Suzuki-Miyaura reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at various positions of the isoquinoline core. These reactions are typically catalyzed by palladium complexes and proceed with high yields and functional group tolerance.[1]

Table 1: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile with Various Boronic Acids/Esters [1]

| Entry | Boronic Acid/Ester | Product | Yield (%) |

| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile | 70 |

| 2 | (4-Formylphenyl)boronic acid | 6-(4-Formylphenyl)isoquinoline-1-carbonitrile | 71 |

| 3 | (3-Fluoro-4-formylphenyl)boronic acid | 6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile | 75 |

| 4 | (3-Formylphenyl)boronic acid | 6-(3-Formylphenyl)isoquinoline-1-carbonitrile | 64 |

| 5 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)isoquinoline-1-carbonitrile | 65 |

| 6 | (6-Methoxypyridin-3-yl)boronic acid | 6-(6-Methoxypyridin-3-yl)isoquinoline-1-carbonitrile | 68 |

Diastereoselective Alkylation of Isoquinolines

Alkenyl boronate complexes can react with acylated isoquinolines in a 1,2-metalate rearrangement to yield alkylated, dearomatized heterocycles with good yields and high diastereoselectivity. This multicomponent coupling strategy is highly modular and provides access to a diverse range of chiral heterocyclic scaffolds.[2][3]

Table 2: Diastereoselective Alkylation of Isoquinoline with Alkenyl Boronates [2]

| Entry | Acylating Reagent | R in R-Li | R' in R'-B(OR)₂ | Product | Yield (%) | d.r. |

| 1 | Boc₂O | n-Bu | Vinyl | 2-(tert-butoxycarbonyl)-1-(hex-1-en-2-yl)-1,2-dihydroisoquinoline | 85 | >20:1 |

| 2 | Cbz-Cl | Ph | Vinyl | 1-(1-phenylvinyl)-2-((benzyloxy)carbonyl)-1,2-dihydroisoquinoline | 78 | >20:1 |

| 3 | Ac₂O | Me | Styrenyl | 2-acetyl-1-(1-phenylprop-1-en-2-yl)-1,2-dihydroisoquinoline | 65 | 10:1 |

Synthesis of Isoquinolines from Alkenyl Boronic Esters

A sequential copper-catalyzed azidation followed by an aza-Wittig condensation of internal alkenyl boronic esters provides an efficient route to polysubstituted isoquinolines. This method is notable for its mild reaction conditions and broad substrate scope.[4]

Fluorescent Probes and Materials

The incorporation of a boronyl group into the isoquinoline scaffold can lead to novel fluorophores with interesting photophysical properties. These "boroisoquinolines" can exhibit large Stokes shifts and high quantum yields, making them promising candidates for applications in bioimaging and materials science.[5][6]

Table 3: Photophysical Properties of Selected Boroisoquinolines in Acetonitrile [5]

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 18a | 350 | 450 | 100 | 0.45 |

| 18b | 365 | 480 | 115 | 0.62 |

| 19a | 380 | 510 | 130 | 0.38 |

| 19c | 405 | 550 | 145 | 0.71 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Isoquinoline-6-boronic acid pinacol ester

This protocol is adapted from general Miyaura borylation procedures.

Materials:

-

6-Bromoisoquinoline (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromoisoquinoline, bis(pinacolato)diboron, [Pd(dppf)Cl₂]·CH₂Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired isoquinoline-6-boronic acid pinacol ester.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Isoquinoline Boronic Esters[1]

Materials:

-

Isoquinoline boronic ester (1.0 equiv)

-

Aryl/heteroaryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine the isoquinoline boronic ester, the aryl/heteroaryl halide, and the base.

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent system and the palladium catalyst.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the coupled product.

Protocol 3: General Procedure for Diastereoselective Alkylation of Isoquinoline with an Alkenyl Boronate[2]

Materials:

-

Isoquinoline (1.0 equiv)

-

Acylating agent (e.g., Boc₂O, 1.1 equiv)

-

Alkenyl boronic ester (1.2 equiv)

-

Organolithium reagent (e.g., n-BuLi, 1.2 equiv)

-

Anhydrous THF

Procedure:

-

To a solution of the alkenyl boronic ester in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium reagent dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the ate complex.

-

In a separate flask, dissolve isoquinoline in anhydrous THF at 0 °C. Add the acylating agent and stir for 15 minutes.

-

Cool the activated isoquinoline solution to -78 °C and slowly add the pre-formed ate complex via cannula.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the alkylated dihydroisoquinoline. The boronic ester can be oxidized in situ with NaOH/H₂O₂ to the corresponding alcohol for easier handling and characterization.

Visualizations

Caption: General workflow for the synthesis and application of isoquinoline boronic esters.

References

- 1. researchgate.net [researchgate.net]

- 2. Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Stability and Storage of 6-(Pinacolato)isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage requirements for 6-(pinacolato)isoquinoline, a key building block in synthetic chemistry. Adherence to proper handling and storage protocols is crucial to ensure the integrity and reactivity of this reagent, thereby safeguarding the reproducibility of experimental results and the quality of downstream products.

Chemical Profile of 6-(Pinacolato)isoquinoline

6-(Pinacolato)isoquinoline, also known as isoquinoline-6-boronic acid pinacol ester, is a heterocyclic organic compound containing an isoquinoline nucleus functionalized with a pinacolato boronic ester group. This structure makes it a valuable reagent in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex molecules.

Stability and Degradation

The stability of 6-(pinacolato)isoquinoline is paramount for its successful application. Like many boronic acid pinacol esters, it is susceptible to degradation, primarily through hydrolysis and subsequent protodeboronation.

Key Stability Considerations:

-

Moisture Sensitivity: The primary degradation pathway is the hydrolysis of the pinacol ester to the corresponding isoquinoline-6-boronic acid.[1] This reaction is catalyzed by the presence of water. The resulting boronic acid is often less stable than the pinacol ester.

-

Protodeboronation: Following hydrolysis, the isoquinoline-6-boronic acid can undergo protodeboronation, a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the parent isoquinoline.[1][2] This process can be influenced by factors such as pH.[2]

-

Oxidation: Contact with strong oxidizing agents should be avoided as they can lead to decomposition of the molecule.[3][4]

-

Thermal Stability: While generally stable at recommended storage temperatures, exposure to excessive heat can accelerate degradation.

-

Chromatographic Instability: Degradation of some (hetero)aryl boronic acid pinacol esters has been observed during silica gel chromatography.[1]

A proposed degradation pathway is illustrated in the diagram below.

Recommended Storage and Handling

To minimize degradation and ensure the long-term viability of 6-(pinacolato)isoquinoline, the following storage and handling guidelines should be strictly followed.

| Parameter | Recommendation | References |

| Temperature | Refrigerate at 2-8°C. | [5][6][7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [4] |

| Container | Keep in a tightly closed container. If the container has been opened, it must be carefully resealed and kept upright to prevent leakage. | [4][5][9][10][11] |

| Environment | Store in a dry and well-ventilated place. | [4][5][9][10][11] |

| Incompatibilities | Avoid strong oxidizing agents. | [3][4] |

Handling Precautions:

-

Always handle the compound in a well-ventilated area, such as a fume hood.[3][4][9][10][11]

-

Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5][10]

-

Prevent inhalation of dust or vapors.[5]

-

Practice good industrial hygiene; wash hands thoroughly after handling and before eating, drinking, or smoking.[3][4][11]

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for 6-(pinacolato)isoquinoline are not publicly available, a general workflow for assessing the stability of such a compound is outlined below. This workflow is based on standard pharmaceutical industry practices for forced degradation and stability testing.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.ie [fishersci.ie]

- 5. combi-blocks.com [combi-blocks.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]

- 8. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Commercial Availability and Technical Guide for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile building block of significant interest in medicinal chemistry and materials science. Its isoquinoline core is a privileged scaffold found in numerous biologically active compounds, while the boronic acid pinacol ester functionality allows for its efficient incorporation into more complex molecules via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides a detailed overview of the commercial availability of this compound, its synthesis, key applications, and a summary of the biological context of the broader isoquinoline class of molecules.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95-97%. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | Isoquinoline-6-boronic acid pinacol ester | 675576-26-8 | C₁₅H₁₈BNO₂ | 255.12 | 95% |

| ChemicalBook | This compound | 675576-26-8 | C₁₅H₁₈BNO₂ | 255.12 | 97% |

| Hoffman Fine Chemicals | This compound | 675576-26-8 | C₁₅H₁₈BNO₂ | 255.124 | Not specified |

| ChemScene | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2h)-one | 1219130-56-9 | C₁₅H₁₈BNO₃ | 271.12 | ≥97% |

| CymitQuimica | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one | 1219130-56-9 | C₁₅H₁₈BNO₃ | 271.11 | Min. 95% |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₈BNO₂ |

| Molecular Weight | 255.12 g/mol |

| Appearance | Solid |

| Melting Point | 179-184 °C[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves a palladium-catalyzed Miyaura borylation of the corresponding 6-bromoisoquinoline.

Experimental Workflow: Synthesis of this compound

Protocol 1: Synthesis of 6-Bromoisoquinoline

This protocol is adapted from a literature procedure for the synthesis of 6-bromoisoquinoline.

Materials:

-

4-Bromobenzaldehyde

-

Aminoacetaldehyde dimethyl acetal

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Titanium tetrachloride (TiCl₄)

-

Sodium hydroxide (NaOH) solution (6N)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl) solution (3M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Pentane

Procedure:

-

A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours.

-

The solution is concentrated under vacuum. The residue is dissolved in anhydrous THF and cooled to -10 °C.

-

The solvent is evaporated under vacuum, and the residue is dissolved in anhydrous DCM and stirred for 30 minutes.

-

The reaction mixture is cooled to 0 °C, and titanium tetrachloride is added dropwise.

-

The reaction mixture is stirred at 40 °C for 6 days.

-

The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with aqueous 6N NaOH solution.

-

The suspension is extracted three times with EtOAc. The organic layer is then extracted with 3M HCl.

-

The acidic aqueous solution is adjusted to a pH of 7-8 with 3N NaOH solution and extracted twice with EtOAc.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude compound is dissolved in a minimum amount of DCM and mixed with pentane to precipitate the product, which is collected as a light brown solid.

Protocol 2: Miyaura Borylation of 6-Bromoisoquinoline

This is a general protocol for the Miyaura borylation of an aryl halide.

Materials:

-

6-Bromoisoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

Procedure:

-

In a dry reaction vessel, combine 6-bromoisoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and potassium acetate (3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous, degassed 1,4-dioxane.

-

Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Applications in Organic Synthesis

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl partners, enabling the synthesis of a diverse range of complex molecules.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

Protocol 3: General Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane and water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), and the base (2.0 equiv.).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent system (e.g., 4:1 dioxane:water).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction and perform an aqueous workup. Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to yield the desired 6-substituted isoquinoline.

Biological Context and Signaling Pathways of Isoquinoline Derivatives

While specific studies on the direct interaction of this compound with biological targets and signaling pathways are not extensively documented in publicly available literature, the isoquinoline scaffold is a well-established pharmacophore present in a wide array of biologically active natural products and synthetic drugs.[2] These compounds have been shown to interact with a variety of biological targets and modulate numerous signaling pathways.

Isoquinoline derivatives have been investigated for a range of therapeutic applications, including as:

-

Anticancer agents: Some isoquinoline alkaloids exhibit anticancer properties by targeting DNA, topoisomerases, or kinase signaling pathways.[2]

-

Neuroprotective agents: Certain isoquinoline alkaloids have shown potential in the treatment of neurodegenerative diseases.[3]

-

Antimicrobial and antiviral agents: The isoquinoline core is found in compounds with activity against various pathogens.

Given that this compound is a key intermediate for the synthesis of diverse isoquinoline derivatives, it serves as a valuable tool for generating compound libraries for screening against various biological targets. For instance, it can be used to synthesize novel ligands for G-protein coupled receptors (GPCRs) or inhibitors of protein kinases, which are crucial players in cellular signaling.

Illustrative Signaling Pathway Potentially Modulated by Isoquinoline Derivatives

The following diagram illustrates a simplified generic kinase signaling pathway, which is a common target for isoquinoline-based inhibitors.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its utility in Suzuki-Miyaura coupling reactions provides a straightforward method for the diversification of the isoquinoline scaffold. While direct biological data on this specific boronate ester is limited, the broader family of isoquinoline derivatives has a rich history of interacting with various biological targets and pathways, making this compound a key starting material for the development of novel therapeutic agents. Further research into the biological activities of derivatives synthesized from this building block is warranted to fully explore its potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives as potent CRTH2 receptor antagonists: synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Pinacol Boronic Esters in Modern Cross-Coupling Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pinacol boronic esters have emerged as a cornerstone in the edifice of modern synthetic organic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. Their remarkable stability, ease of handling, and broad functional group tolerance have established them as superior alternatives to their corresponding boronic acids. This technical guide provides a comprehensive overview of the synthesis, properties, and extensive applications of pinacol boronic esters in a variety of pivotal cross-coupling reactions, offering valuable insights for researchers and professionals in drug discovery and materials science.

Introduction: The Ascendancy of Pinacol Boronic Esters

Boronic acids have long been recognized for their utility in carbon-carbon bond formation; however, their inherent instability, including tendencies toward dehydration to form boroxines and susceptibility to protodeboronation, can limit their application and reproducibility.[1] Pinacol boronic esters, formed by the esterification of boronic acids with pinacol, effectively mitigate these issues. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically protects the boron atom, significantly enhancing stability, prolonging shelf-life, and simplifying purification and handling.[1][2]

Synthesis of Pinacol Boronic Esters: The Miyaura Borylation Reaction

The most prevalent method for the synthesis of aryl and vinyl pinacol boronic esters is the Miyaura borylation reaction.[3][4] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and a variety of organic halides or triflates as substrates.[3]

Reaction Conditions and Substrate Scope

The Miyaura borylation is highly versatile, accommodating a wide range of functional groups. The choice of catalyst, base, and solvent is crucial for achieving high yields.

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc (3) | Dioxane | 80 | 8 | 85 |

| 2 | 4-Chloroanisole | XPhos-Pd-G2 (0.5) | K₃PO₄·7H₂O (3) | EtOH | RT | 12 | 95 |

| 3 | 1-Naphthyl bromide | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 92 |

| 4 | 2-Bromopyridine | Pd(dba)₂ (2) / PCy₃ (4) | KOAc (3) | Dioxane | 80 | 12 | 88 |

| 5 | Phenyl triflate | PdCl₂(dppf) (3) | KOAc (3) | Dioxane | 80 | 6 | 90 |

Data compiled from representative literature procedures.

The Suzuki-Miyaura Cross-Coupling Reaction: A Paradigm of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most significant application of pinacol boronic esters, facilitating the formation of biaryl, aryl-vinyl, and other C(sp²)-C(sp²) bonds with exceptional efficiency and selectivity.[5]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reaction Conditions and Substrate Scope

The Suzuki-Miyaura reaction is renowned for its broad substrate scope, tolerating a vast array of functionalities on both the organohalide and the pinacol boronic ester.

| Entry | Pinacol Boronic Ester | Aryl/Vinyl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid pinacol ester | 4-Iodoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 95 |

| 2 | 4-Tolylboronic acid pinacol ester | 4-Chloroanisole | XPhos-Pd-G3 (1) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |

| 3 | 2-Thiopheneboronic acid pinacol ester | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 90 | 88 |

| 4 | Styrylboronic acid pinacol ester | 1-Bromonaphthalene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 91 |

| 5 | Methylboronic acid pinacol ester | 2,6-Dichloropyridine | FcPPh₂/Pd₂(dba)₃ (1/6) | K₃PO₄ (6) | Dioxane/H₂O | 100 | 85 |

Data compiled from representative literature procedures.[6][7]

Expanding the Horizon: Pinacol Boronic Esters in Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent, the utility of pinacol boronic esters extends to a variety of other important cross-coupling reactions.

| Cross-Coupling Reaction | Electrophile | Catalyst System | General Conditions |

| Stille Coupling | Organostannane | Pd(PPh₃)₄, CuI | Anhydrous THF or Toluene, 50-100 °C |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Base (e.g., Et₃N), DMF or MeCN, 80-120 °C |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Base (e.g., Et₃N), THF or DMF, RT-60 °C |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | Strong base (e.g., NaOt-Bu), Toluene or Dioxane, 80-110 °C |

| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | Anhydrous THF or Dioxane, RT-80 °C |

Experimental Protocols

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene (Miyaura Borylation)

Figure 2: Experimental workflow for Miyaura borylation.

Procedure:

-

To an oven-dried Schlenk flask is added 4-bromotoluene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous 1,4-dioxane is added via syringe.

-

The solution is sparged with argon for 15 minutes.

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv) is added against a positive flow of argon.

-

The flask is sealed and the reaction mixture is heated to 80 °C with stirring for 12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Synthesis of 4-Methoxy-4'-methylbiphenyl (Suzuki-Miyaura Coupling)

Procedure:

-

To a round-bottom flask is added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene (1.0 equiv), 4-chloroanisole (1.2 equiv), and potassium phosphate (2.0 equiv).

-

The flask is evacuated and backfilled with argon.

-

A 10:1 mixture of 1,4-dioxane and water is added.

-

The mixture is degassed by bubbling argon through the solution for 20 minutes.

-

The palladium catalyst, such as XPhos Pd G3 (0.01 equiv), is added.

-

The reaction is heated to 100 °C and stirred for 16 hours.

-

Upon cooling, the reaction is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

-

The residue is purified by column chromatography to yield 4-methoxy-4'-methylbiphenyl.

Conclusion

Pinacol boronic esters are indispensable reagents in modern organic synthesis, offering a stable and versatile platform for the construction of complex molecular architectures. Their central role in the robust and highly efficient Suzuki-Miyaura cross-coupling, along with their expanding use in other named reactions, underscores their importance in drug discovery, materials science, and beyond. The continued development of novel borylation methods and the exploration of new applications for pinacol boronic esters promise to further empower chemists in their pursuit of innovative molecular design and synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of isoquinoline, a structural isomer of quinoline, it belongs to a class of compounds known for a wide array of pharmacological activities. The incorporation of a pinacol boronate ester group at the 6-position renders this molecule a versatile building block, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures by forming carbon-carbon bonds.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. For comparative purposes, data for related isoquinoline boronate esters are also included.

| Property | This compound | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

| CAS Number | 675576-26-8[1] | 685103-98-4 | 922718-55-6[2] |

| Molecular Formula | C₁₅H₁₈BNO₂[1] | C₁₅H₁₈BNO₂ | C₁₅H₂₂BNO₂[2] |

| Molecular Weight | 255.124 g/mol [1] | 255.12 g/mol | 259.15 g/mol [2] |

| Appearance | Solid | White to light yellow crystalline powder | Not specified |

| Melting Point | 179-184 °C | 99 - 103 °C | Not specified |

| Storage Temperature | 2-8°C | Room Temperature | Not specified |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of isoquinoline boronate esters and their subsequent use in cross-coupling reactions. While a specific protocol for the 6-substituted isoquinoline was not available, the following represents a standard and widely applicable method.

Synthesis via Iridium-Catalyzed C-H Borylation

This protocol is adapted from a general procedure for the iridium-catalyzed borylation of quinolines and represents a modern and efficient method for the synthesis of the target compound from a 6-haloisoquinoline precursor.

Materials:

-

6-Haloisoquinoline (e.g., 6-bromoisoquinoline or 6-chloroisoquinoline) (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[Ir(OMe)COD]₂ (1.5 mol %)

-

4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbpy) (3 mol %)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

An oven-dried Schlenk flask is cooled under a vacuum.

-

The flask is backfilled with an inert gas (e.g., nitrogen or argon).

-

Under a positive pressure of the inert gas, the 6-haloisoquinoline, dtbpy, B₂pin₂, and [Ir(OMe)COD]₂ are added to the flask.

-

The flask is evacuated for 20 minutes and then backfilled with the inert gas (this cycle is repeated three times).

-

Anhydrous THF is added via syringe (2.5 mL per mmol of the quinoline substrate).

-

The flask is sealed, and the reaction mixture is heated to 80°C in a pre-heated aluminum heating block.

-

The reaction is stirred for 12-18 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the use of this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond with an aryl halide.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.045 mmol relative to the boronic acid)

-

2 M aqueous Sodium Carbonate (Na₂CO₃) solution

-

Dioxane

Procedure:

-

To a reaction flask, add the aryl halide, Pd(PPh₃)₄, and dioxane.

-

To this mixture, add the this compound followed by the aqueous Na₂CO₃ solution.

-

The reaction mixture is heated to reflux for up to 48 hours. Reaction progress should be monitored by TLC or LC-MS.

-

After the reaction is complete, the dioxane is removed in vacuo.

-

Tetrahydrofuran (THF) is added to the residue, and the resulting suspension is stirred for 1 hour.

-

The mixture is filtered, and the solid is washed thoroughly with THF.

-

The filtrate is evaporated under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel to yield the corresponding coupled product.

Applications in Drug Discovery and Development

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] These activities include antitumor, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of more complex isoquinoline derivatives via the Suzuki-Miyaura cross-coupling reaction. This allows for the efficient and modular construction of libraries of compounds for screening against various biological targets.

Signaling Pathways and Molecular Targets

While specific studies on the direct biological activity of this compound are limited, derivatives synthesized from it have been shown to interact with various signaling pathways and molecular targets.

-

CRTH2 Antagonists: A novel series of isoquinoline derivatives have been identified as potent and selective antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). These compounds have shown in vivo efficacy in a bronchial asthma model, highlighting their potential for treating allergic and inflammatory diseases.

-

PI3K/AKT/NF-κB Pathway: Certain isoquinoline derivatives have demonstrated inhibitory activity against the PI3K/AKT/NF-κB signaling pathway, which is often dysregulated in cancer.

-

AMPK Activation: Some isoquinoline-based compounds have been shown to induce the phosphorylation and activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK activation can inhibit the mammalian target of the Rapamycin complex 1 (mTORC1) pathway, which is implicated in cell growth and proliferation.

Visualizations

Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: PI3K/AKT/mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Spectroscopic and Synthetic Profile of 6-(pinacolato)isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 6-(pinacolato)isoquinoline, a key building block in medicinal chemistry and materials science. While specific, publicly available spectroscopic data for this compound is limited, this document outlines the expected analytical data based on related structures and provides a general framework for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers working with isoquinoline derivatives.

Introduction

Isoquinoline and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities. The introduction of a pinacolato boronic ester at the 6-position of the isoquinoline scaffold provides a versatile handle for further functionalization through cross-coupling reactions, making 6-(pinacolato)isoquinoline a valuable intermediate in the synthesis of complex molecular architectures. This guide details the expected spectroscopic signature and a general synthetic approach for this compound.

Spectroscopic Data

A thorough search of available scientific literature and databases did not yield a complete, citable set of experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for 6-(pinacolato)isoquinoline. However, based on the analysis of structurally similar compounds, the following tables present the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data for 6-(pinacolato)isoquinoline

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~9.2 | s | - | H-1 |

| ~8.5 | d | ~6.0 | H-3 |

| ~8.2 | d | ~8.5 | H-5 |

| ~8.0 | s | - | H-7 |

| ~7.8 | dd | ~8.5, ~1.5 | H-8 |

| ~7.6 | d | ~6.0 | H-4 |

| 1.35 | s | - | -C(CH₃)₂ |

Table 2: Expected ¹³C NMR Data for 6-(pinacolato)isoquinoline

| Chemical Shift (ppm) | Assignment |

| ~152 | C-1 |

| ~143 | C-3 |

| ~136 | C-8a |

| ~134 | C-7 |

| ~130 | C-5 |

| ~128 | C-4a |

| ~127 | C-8 |

| ~122 | C-4 |

| ~120 (broad) | C-6 |

| 84.5 | -C(CH₃)₂ |

| 25.0 | -C(CH₃)₂ |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for 6-(pinacolato)isoquinoline

| Ionization Mode | Calculated m/z | Observed m/z | Assignment |

| ESI+ | 256.1398 | [Data not available] | [M+H]⁺ |

| ESI+ | 278.1217 | [Data not available] | [M+Na]⁺ |

Note: The exact m/z values may vary slightly depending on the experimental conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of 6-(pinacolato)isoquinoline, based on established methods for similar compounds.

Synthesis of 6-(pinacolato)isoquinoline

A common method for the synthesis of aryl boronic esters is the palladium-catalyzed Miyaura borylation of the corresponding aryl halide.

Reaction Scheme:

Materials:

-

6-Bromoisoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc) or another suitable base

-

1,4-Dioxane or another suitable anhydrous solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add 6-bromoisoquinoline, bis(pinacolato)diboron, a palladium catalyst, and a base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (typically several hours) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(pinacolato)isoquinoline.

NMR Spectroscopic Analysis

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a few milligrams of the purified 6-(pinacolato)isoquinoline in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

(Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

Mass Spectrometric Analysis

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the purified 6-(pinacolato)isoquinoline in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate the logical workflow for the characterization and the relationships within the spectroscopic data analysis of 6-(pinacolato)isoquinoline.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-(Pinacolato)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5] This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl structures.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 6-(pinacolato)isoquinoline with various aryl halides. This specific transformation is a key step in the synthesis of 6-arylisoquinolines, a class of compounds with significant potential in the development of novel therapeutics. While direct literature on the coupling of 6-(pinacolato)isoquinoline is limited, the provided protocol is adapted from established procedures for the Suzuki-Miyaura coupling on the isoquinoline core, particularly from the coupling of 6-haloisoquinolines with boronic esters.[6]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron species (in this case, 6-(pinacolato)isoquinoline) with an organohalide in the presence of a base.

Scheme 1: General Suzuki-Miyaura Coupling Reaction of 6-(Pinacolato)isoquinoline.

Experimental Protocols

This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of 6-(pinacolato)isoquinoline with an aryl halide.

Materials and Reagents:

-

6-(Pinacolato)isoquinoline (1.0 equivalent)

-

Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.2 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Water (for aqueous mixtures, degassed)

-

Inert Gas (Nitrogen or Argon)

-

Standard laboratory glassware, heating/stirring plate, and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask or reaction vial, combine 6-(pinacolato)isoquinoline (1.0 equiv.), the corresponding aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[6]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and, if applicable, water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.[6]

-

Reaction Execution: Place the sealed flask in a preheated oil bath or on a heating block (typically at 80-100 °C) and stir the mixture vigorously for the required reaction time (typically 2-24 hours).[6]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

-

-

Purification:

-